molecular formula C21H16FN5O4S B2436812 5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847190-66-3

5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2436812
CAS No.: 847190-66-3
M. Wt: 453.45
InChI Key: VQKBIMOIWKCEPZ-UHFFFAOYSA-N
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Description

5-((4-Fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound of significant interest in medicinal chemistry research due to its core pyrimido[4,5-d]pyrimidine scaffold. This scaffold is recognized as a privileged structure in drug discovery, particularly for its potential to interact with key enzyme families such as kinases . Researchers are exploring 4,7-disubstituted pyrimido[4,5-d]pyrimidines as versatile frameworks for the development of novel therapeutic agents, with recent studies highlighting their promise as antiviral compounds and in investigating anti-proliferative pathways . The mechanism of action for this class of compounds is primarily attributed to their ability to act as kinase inhibitors. Kinases, such as the Epidermal Growth Factor Receptor (EGFR), are critical targets in oncology and virology. The pyrimido[4,5-d]pyrimidine core is structurally analogous to known 4-anilinoquinazoline EGFR inhibitors like erlotinib and gefitinib . These inhibitors function by competitively binding to the ATP-binding pocket of the kinase, thereby disrupting phosphorylation and subsequent signal transduction cascades that drive processes like cancer cell proliferation and viral replication . The specific substitution pattern on this compound—featuring a 4-nitrophenyl group at the 7-position and a 4-fluorobenzylthio moiety at the 5-position—is designed to modulate its electronic properties, lipophilicity, and binding affinity to optimize interactions with the biological target. This compound is intended for research applications only, including but not limited to, in vitro biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for pharmacological evaluation. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can leverage this substance to probe cellular signaling pathways and develop new treatments for conditions involving kinase dysregulation.

Properties

CAS No.

847190-66-3

Molecular Formula

C21H16FN5O4S

Molecular Weight

453.45

IUPAC Name

5-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H16FN5O4S/c1-25-18-16(20(28)26(2)21(25)29)19(32-11-12-3-7-14(22)8-4-12)24-17(23-18)13-5-9-15(10-6-13)27(30)31/h3-10H,11H2,1-2H3

InChI Key

VQKBIMOIWKCEPZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)F)C(=O)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound known for its diverse biological activities. This compound features a unique pyrimidine core structure and incorporates various functional groups that contribute to its reactivity and potential therapeutic applications. The molecular formula is C21H16FN5O4SC_{21}H_{16}FN_5O_4S with a molecular weight of 453.45 g/mol.

Chemical Structure and Properties

The compound's structure includes:

  • Pyrimidine core : A bicyclic structure known for its role in various biological activities.
  • Thioether linkage : The presence of a sulfur atom linked to a benzyl group enhances the compound's lipophilicity and biological interactions.
  • Nitrophenyl group : This functional group may contribute to the compound's reactivity and potential as an antimicrobial agent.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC21H16FN5O4SC_{21}H_{16}FN_5O_4S
Molecular Weight453.45 g/mol
IUPAC NameThis compound
Key Functional GroupsThioether, Nitro, Dimethyl

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thioether compounds can inhibit the growth of various bacteria and fungi at low micromolar concentrations. The mechanism often involves disruption of cellular processes or inhibition of specific enzymes critical for microbial survival.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. In vitro assays have demonstrated that it can inhibit the proliferation of cancer cell lines at concentrations ranging from 10610^{-6} to 10810^{-8} M. The specific pathways affected include apoptosis induction and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thioether derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of 0.05μM0.05\mu M, indicating potent activity compared to standard antibiotics.

Case Study 2: Anticancer Activity

In a separate investigation involving human leukemia cells (L1210), the compound was found to inhibit cell growth significantly at concentrations as low as 0.2μM0.2\mu M. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntimicrobialStaphylococcus aureus0.05μM0.05\mu M
AnticancerL1210 leukemia cells0.2μM0.2\mu M

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Binding to key enzymes involved in nucleic acid synthesis or metabolic pathways.
  • Cell Membrane Disruption : Altering membrane integrity in microbial cells leading to cell death.
  • Apoptosis Induction : Triggering intrinsic apoptotic pathways in cancer cells through mitochondrial dysfunction.

Preparation Methods

Solvent and Catalyst Optimization

Reaction medium critically influences yield and reaction time. Water emerges as the optimal solvent due to hydrogen-bonding interactions that stabilize intermediates. As shown in Table 1 (), aqueous conditions achieve 85% yield for analogous pyrimidine derivatives within 12 hours, whereas neat conditions yield only traces. Microwave-assisted synthesis in water further accelerates the process, with yields up to 92% in 2.3 minutes at 560 W.

Table 1: Solvent Optimization for Pyrimidine Core Synthesis

Solvent Time (h) Yield (%) Conditions
Water 12 85 Ambient, no catalyst
Water 0.04 92 Microwave, 560 W
Ethanol 7 65 Microwave, 400 W

Introduction of the 4-Nitrophenyl Group

The 7-(4-nitrophenyl) moiety originates from the aldehyde component. 4-Nitrobenzaldehyde reacts with 1,3-dimethylbarbituric acid and a nitrogen source (e.g., ammonium acetate) to form the pyrimidine ring. Source confirms that electron-withdrawing groups on aldehydes enhance reaction rates and yields (57–93%) due to increased electrophilicity.

Thioether Functionalization at Position 5

The 5-((4-fluorobenzyl)thio) group requires post-synthetic modification. Two strategies are viable:

Nucleophilic Aromatic Substitution

A halogen atom (e.g., Cl or Br) at position 5 can be displaced by 4-fluorobenzylthiol. Source reports successful thiolation of pyrimidine derivatives using 2-thiobarbituric acid precursors, yielding dithioxo analogs. For example, 2-thiobarbituric acid reacts with aldehydes and amines to form 2,8-dithioxo derivatives (67–81% yield).

Direct Thioether Incorporation During MCRs

Alternatively, 4-fluorobenzylthiol may participate in the MCR. However, thiols can act as nucleophiles or reducing agents, complicating regioselectivity. Source notes that urea derivatives facilitate cyclization under microwave conditions, suggesting thiourea intermediates could direct thioether formation.

Mechanistic Considerations

The proposed mechanism involves three stages:

  • Enamine Formation : 1,3-Dimethylbarbituric acid condenses with an amine (e.g., ammonium acetate) to form an enamine intermediate.
  • Knoevenagel Condensation : The enamine reacts with 4-nitrobenzaldehyde, forming a chalcone-like intermediate.
  • Cyclization and Oxidation : Intramolecular cyclization yields the pyrimido[4,5-d]pyrimidine core, followed by thiolation at position 5.

Source highlights water’s role in stabilizing intermediates via hydrogen bonding, enabling catalyst-free synthesis.

Gram-Scale Synthesis and Green Metrics

The protocol adheres to green chemistry principles:

  • Atom Economy : MCRs minimize waste by incorporating all reactants into the product.
  • E-Factor : Aqueous workup reduces solvent waste, with E-factors < 2 for analogous reactions.
  • Reusability : Aqueous filtrate can be reused for three cycles without yield loss.

Table 2: Comparative Analysis of Synthetic Routes

Method Time Yield (%) Purity Scalability
Ambient MCR 12 h 85 >95% High
Microwave MCR 2.3 m 92 >98% Moderate
Post-Synthetic 18 h 75 90% Low

Analytical Characterization

Critical spectroscopic data for validation:

  • FT-IR : Peaks at 1700–1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 2550 cm⁻¹ (S-H, if present).
  • ¹H NMR : Singlets for 1,3-dimethyl groups (δ 3.2–3.4 ppm), aromatic protons for 4-nitrophenyl (δ 8.2–8.4 ppm).
  • ¹³C NMR : Carbonyl carbons (δ 160–170 ppm), quaternary carbons in the pyrimidine core (δ 145–155 ppm).

Q & A

Q. What are the recommended synthetic pathways and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step protocols, including cyclocondensation reactions to form the pyrimido[4,5-d]pyrimidine core, followed by functionalization with fluorobenzylthio and nitrophenyl groups. Optimization strategies include:

  • Microwave/ultrasound-assisted synthesis to reduce reaction time and improve yields (e.g., from 12–24 hours to 1–3 hours) .
  • Stepwise purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve ≥95% purity .
  • Monitoring intermediates via TLC (Rf values: 0.3–0.5 in 1:1 EtOAc/hexane) to ensure reaction completion .

Q. How should researchers characterize the compound’s structural integrity and purity?

Key characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR to confirm substituent integration (e.g., methyl groups at δ 3.2–3.4 ppm; aromatic protons at δ 7.2–8.6 ppm) .
    • ¹³C NMR to verify carbonyl signals (C=O at δ 165–175 ppm) and aromatic carbons .
  • IR spectroscopy for functional groups (C=O stretch at ~1700 cm⁻¹; S-C bond at ~650 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight (expected [M+H]⁺: ~506.5 g/mol) .

Q. What solvent systems and purification techniques are effective for isolating this compound?

  • Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane.
  • Purification :
    • Use flash chromatography with gradients (e.g., 10–50% EtOAc in hexane) to separate byproducts.
    • Recrystallization in ethanol/water (1:3 ratio) yields crystalline solids with >95% purity .

Advanced Research Questions

Q. How do the fluorobenzylthio and nitrophenyl substituents influence biological activity?

  • The 4-fluorobenzylthio group enhances lipophilicity and membrane permeability, as observed in structurally similar pyrimidoquinolines .
  • The 4-nitrophenyl group may act as an electron-withdrawing moiety, modulating interactions with enzymatic targets (e.g., kinases or oxidoreductases) .
  • SAR studies on analogs suggest that replacing the nitro group with methoxy or halogens alters potency by 2–3 orders of magnitude .

Q. What experimental approaches can identify the compound’s molecular targets?

  • Enzyme inhibition assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays .
  • Cellular thermal shift assays (CETSA) to validate target engagement in live cells .
  • Docking studies with homology models (e.g., using PyMol or AutoDock) to predict binding pockets .

Q. How can researchers resolve contradictions in reported biological data (e.g., IC₅₀ variability)?

  • Validate assay conditions : Ensure consistent pH (7.4), DMSO concentration (<1%), and cell passage number .
  • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .
  • Control for nitroreductase activity , which may metabolize the nitrophenyl group in certain cell lines .

Q. What strategies mitigate solubility limitations in in vivo studies?

  • Formulation : Use co-solvents (e.g., 10% Cremophor EL in saline) or liposomal encapsulation .
  • Prodrug derivatization : Replace the nitro group with a phosphate ester to enhance aqueous solubility .

Q. How can computational modeling guide the design of analogs with improved stability?

  • DFT calculations (e.g., Gaussian 16) predict metabolic hotspots (e.g., thioether bond oxidation) .
  • MD simulations (AMBER or GROMACS) assess conformational stability in physiological conditions .

Q. What green chemistry methods are applicable to scale up synthesis sustainably?

  • Solvent-free mechanochemical synthesis using ball milling .
  • Catalytic systems : Immobilized Pd nanoparticles for Suzuki couplings, reducing metal waste .

Q. How should researchers interpret conflicting spectral data (e.g., anomalous NMR peaks)?

  • Variable-temperature NMR to detect dynamic effects (e.g., rotamers of the fluorobenzylthio group) .
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .

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